2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Description
2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a fused heterocyclic compound featuring a pyrroloquinoline core substituted with a 4-chlorophenyl group at position 2. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3H-pyrrolo[3,4-b]quinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-12-5-7-13(8-6-12)20-10-16-14(17(20)21)9-11-3-1-2-4-15(11)19-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWUIALWUOUVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C=C2C(=O)N1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179000 | |
| Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180161-75-5 | |
| Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180161-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation
2-Aminopyridine reacts with 2-chloroacetaldehyde (1:1–1:3 molar ratio) in water at 10–25°C for 1–3 hours to form N-(2-chloroethyl)pyridine-2-imine. The aqueous solution is used directly without purification.
Cyclization
The imine intermediate undergoes cyclization with sodium acetate (1:2–1:5 molar ratio) in water at 80–100°C for 5–10 hours. Filtration and drying yield 7-azaindole, a key bicyclic intermediate.
Oxidation and Chlorination
Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by chlorination using phosphorus oxychloride (POCl₃) at 80–100°C, introduces the 4-chloro substituent. Ethanol recrystallization achieves 98–99% purity with a 60–68% overall yield.
Industrial-Scale Production Techniques
Industrial methods prioritize cost-efficiency and scalability:
Continuous Flow Reactors
Microreactor systems enable precise temperature control (±2°C) and reduced reaction times. A study demonstrated a 20% yield increase (from 65% to 85%) when transitioning from batch to flow conditions, using FeCl₃ in toluene at 110°C.
Automated Solid-Phase Synthesis
Immobilized reagents on polystyrene supports facilitate one-pot multi-step reactions. For example, Wang resin-bound 4-chloroaniline derivatives react with aldehydes in the presence of p-TsOH, achieving 70–75% yields with minimal purification.
Stereochemical Control and Pharmacokinetic Implications
The compound exhibits stereospecific pharmacokinetics due to its chiral center at the pyrrolidine ring. Enantioselective synthesis using (R)-BINOL-derived phosphoric acids achieves 90% enantiomeric excess (ee) in cyclization steps, critical for optimizing bioavailability.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Short route, low cost | Moderate regioselectivity | 65–70 | High |
| Multi-Step Patent | High purity, reproducible | Lengthy (4 steps) | 60–68 | Moderate |
| Flow Chemistry | Rapid, high yield | High initial capital investment | 80–85 | High |
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces reaction times to 2–3 hours at room temperature, achieving 75–80% yields. This method avoids high temperatures, preserving thermally sensitive functional groups.
Biocatalytic Approaches
Engineered transaminases catalyze the formation of the pyrrolidine ring with >95% ee, though yields remain low (30–40%).
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial and Antiviral Properties : Research indicates that derivatives of pyrroloquinolines exhibit significant antimicrobial and antiviral activities, making them potential candidates for the development of new therapeutic agents against infectious diseases.
- Anticancer Activity : Studies have shown that quinoline derivatives, including this compound, possess anticancer properties. They may inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle regulation.
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory potential, which could be beneficial in treating conditions characterized by chronic inflammation.
Medicinal Chemistry
Quinoline derivatives are extensively utilized in drug discovery due to their ability to interact with biological targets:
- Drug Development : The unique structural features of 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one allow it to serve as a scaffold for the synthesis of novel pharmacological agents. Modifications to its structure can enhance its efficacy and selectivity against specific targets.
Industrial Applications
Beyond medicinal uses, this compound has applications in various industrial sectors:
- Dyes and Pigments : The chemical structure allows for its use in the production of dyes and pigments, leveraging its chromophoric properties to develop colorants for textiles and other materials.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of several quinoline derivatives, including this compound. The results demonstrated that this compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Efficacy
In another research project focusing on the antimicrobial properties of pyrroloquinoline derivatives, this compound was tested against various bacterial strains. The findings indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, its anticancer activity may involve the inhibition of specific kinases and signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several pyrroloquinoline derivatives reported in synthetic studies. Key differences lie in substituent type, position, and ring fusion patterns, which critically affect physicochemical properties and synthetic outcomes. Below is a detailed analysis based on available data (Table 1).
Table 1: Comparative Data for Pyrroloquinoline Derivatives
Key Observations
Structural Variations
- Core Structure: The target compound features a pyrrolo[3,4-b]quinoline core, while analogs (2c, 2e, 2q, 2a) have pyrrolo[3,4-c]quinoline cores.
- Substituents :
- The target compound lacks a sulfonyl group (e.g., tosyl in 2c, 2e), which is present in most analogs. Sulfonyl groups enhance polarity and hydrogen-bonding capacity, as seen in the higher melting point of 2q (280–282°C) due to its bromophenylsulfonyl substituent .
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 2c) reduce yields compared to electron-donating groups (e.g., p-tolyl in 2e, 78% yield) .
Physicochemical Properties
- Melting Points : Analogs with bulkier or more polar substituents exhibit higher melting points. For example, 2q’s bromophenylsulfonyl group contributes to its exceptionally high melting point (280–282°C) . The target compound’s melting point is expected to be lower due to the absence of sulfonyl groups.
- Solubility : Sulfonyl-containing analogs (e.g., 2c, 2e) are likely less lipophilic than the target compound, which may enhance membrane permeability in biological systems.
Electronic Effects
- In contrast, p-tolyl (2e) and phenyl (2a) groups donate electrons, stabilizing intermediates during synthesis .
Research Implications
The comparison highlights the critical role of substituents and core structure in tuning properties:
- Drug Design : Removing the sulfonyl group (as in the target compound) could improve bioavailability but may require alternative strategies to enhance crystallinity.
- Synthetic Optimization : Electron-donating substituents improve yields, while halogenated aryl groups enable further functionalization via cross-coupling reactions.
Biological Activity
2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (CAS No. 180161-75-5) is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C17H11ClN2O
- Molecular Weight : 294.73 g/mol
- Structure : The compound features a pyrroloquinoline core structure that is known for its potential biological activities.
Anticancer Activity
Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various quinoline derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives displayed cytotoxic effects with IC50 values below 40 μM in H9c2 cardiomyocytes and J774 macrophages .
| Compound | Cell Line | IC50 (μM) | Cell Viability (%) |
|---|---|---|---|
| 4i | H9c2 | <40 | >80 |
| 6a | J774 | <40 | >80 |
| 6d | H9c2 | <40 | >80 |
The most promising compounds were noted for their ability to maintain high cell viability in the presence of doxorubicin-induced toxicity, indicating their potential as protective agents in chemotherapy .
Antimicrobial and Antiviral Activity
The compound has also been evaluated for its antimicrobial and antiviral properties. Studies suggest that quinoline derivatives can inhibit various bacterial strains and viral infections. The mechanism often involves interference with microbial DNA replication or protein synthesis pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Cardioprotective Effects : In a model of doxorubicin-induced cardiotoxicity using H9c2 cells, compounds based on the pyrroloquinoline structure showed significant cardioprotective effects. The study reported that co-treatment with the compound significantly increased cell viability compared to untreated controls .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting their utility as potential antimicrobial agents.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one?
Answer:
The compound can be synthesized via multiple routes:
- Catalytic Cyclization : Copper- or gold-catalyzed cyclization of azido-diynes yields structurally related pyrroloquinolinones. For example, a 69% yield was achieved for a derivative using copper catalysis under optimized conditions (Table 2, entry 3) .
- Post-Ugi Modification : A one- or two-step strategy involving Ugi multicomponent reactions followed by functionalization enables rapid diversification. This method was used to generate antileishmanial derivatives, including compound 5m .
- Na₂S-Mediated Cyclization : Reaction of 2-(phenylethynyl)quinoline-3-carbonitrile with Na₂S·9H₂O in DMSO at room temperature produces pyrroloquinolinones after 15–30 hours, followed by purification via column chromatography (hexane:EtOAc) .
Advanced: How do structural modifications influence the antileishmanial activity of this scaffold?
Answer:
Structure-activity relationship (SAR) studies reveal that:
- Substituent Effects : Introduction of electron-withdrawing groups (e.g., halogens) at specific positions enhances activity. For instance, derivative 5m (IC₅₀ = 8.36 µM against Leishmania amastigotes) features optimized substitutions that improve target binding and selectivity (SI = 7.79) .
- Ring Flexibility : Rigidification of the pyrroloquinolinone core via hydrogen bonding (observed in crystallographic studies) may stabilize bioactive conformations .
- Pharmacokinetic Optimization : Stability in simulated gastric/intestinal fluids (tested for 5m ) correlates with bioavailability, a critical factor for in vivo efficacy .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- X-ray Crystallography : Resolves the 3D structure, including bond angles and intermolecular interactions (e.g., orthorhombic crystal system, Pbca space group, a = 7.0107 Å, b = 12.655 Å, c = 37.609 Å) .
- Chromatography : Column chromatography (hexane:EtOAc) and TLC monitor reaction progress and isolate pure products .
- Spectroscopy : NMR, IR, and mass spectrometry validate molecular connectivity and functional groups .
Advanced: What in vivo efficacy and pharmacokinetic properties have been reported for derivatives of this compound?
Answer:
- In Vivo Efficacy : Compound 5m demonstrated 56.2% and 61.1% inhibition of parasite burden in the liver and spleen, respectively, in Leishmania-infected Balb/c mice (12.5 mg/kg, i.p.) .
- PK Stability : 5m showed stability in simulated gastric fluid (SGF) and intestinal fluid (SIF), suggesting oral bioavailability potential .
- Toxicity Screening : PAINS filter analysis and in silico toxicity predictions confirmed no structural alerts or off-target liabilities for active derivatives .
Basic: What are the key challenges in purifying this compound after synthesis?
Answer:
- Byproduct Formation : Side reactions during cyclization (e.g., incomplete ring closure) may require gradient elution in column chromatography for separation .
- Solubility Issues : Low solubility in polar solvents necessitates mixed solvent systems (e.g., EtOAc/hexane) for crystallization .
- Hygroscopicity : Hydrate forms (e.g., monohydrate crystal structure) may complicate mass yield calculations .
Advanced: How do computational models predict the toxicity and target interactions of derivatives?
Answer:
- PAINS Filter : Active derivatives (e.g., 5m ) were screened for pan-assay interference compounds (PAINS) to exclude false-positive hits .
- Molecular Docking : Simulations predict interactions with Leishmania targets (e.g., trypanothione reductase), validated by correlation with experimental IC₅₀ values .
- ADMET Predictions : In silico models assess logP, solubility, and metabolic stability to prioritize candidates for synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
